molecular formula C14H19ClN2O3 B443611 N-(4-chloro-3-nitrophenyl)octanamide

N-(4-chloro-3-nitrophenyl)octanamide

Cat. No.: B443611
M. Wt: 298.76g/mol
InChI Key: VXEKIXMJTXOKMW-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)octanamide is an aromatic amide derivative featuring a nitro (-NO₂) and chloro (-Cl) substituent on the phenyl ring, coupled with an octanamide side chain. The octanamide chain may influence solubility and lipophilicity, critical for biological activity or material properties.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)octanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3/c1-2-3-4-5-6-7-14(18)16-11-8-9-12(15)13(10-11)17(19)20/h8-10H,2-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEKIXMJTXOKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog: 3-Chloro-N-phenyl-phthalimide

The closest structurally related compound in the provided evidence is 3-chloro-N-phenyl-phthalimide (Fig. 1) . Below is a detailed comparison:

Key Structural Differences
Feature N-(4-chloro-3-nitrophenyl)octanamide 3-Chloro-N-phenyl-phthalimide
Core Structure Linear octanamide chain Phthalimide heterocycle (isoindoline-1,3-dione)
Substituents 4-chloro, 3-nitro on phenyl ring 3-chloro on phthalimide, N-phenyl group
Functional Groups Amide, nitro, chloro Imide, chloro, aryl
Molecular Complexity Moderate (linear alkyl chain) High (rigid bicyclic structure)
Physicochemical Properties
Property 3-Chloro-N-phenyl-phthalimide () This compound (Inferred)
Melting Point Likely >200°C (typical for phthalimides) Estimated 80–120°C (amide with alkyl chain)
Solubility Low in polar solvents (non-polar core) Moderate in organic solvents (alkyl chain)
Reactivity Electrophilic chloro for nucleophilic substitution Nitro group susceptible to reduction/amination

Broader Context: Nitro- and Chloro-Substituted Aromatic Amides

  • Bioactivity : Nitro groups often confer antimicrobial or antiparasitic properties.
  • Material Science : Chloro substituents enhance halogen bonding in crystal engineering.

Preparation Methods

Direct Acylation Using Octanoyl Chloride

The most widely employed method involves the direct acylation of 4-chloro-3-nitroaniline with octanoyl chloride under basic conditions . The reaction proceeds via nucleophilic attack of the amine on the acyl chloride, forming the amide bond.

Typical Procedure :

  • Reagents : 4-Chloro-3-nitroaniline (1.0 equiv), octanoyl chloride (1.2 equiv), triethylamine (2.0 equiv).

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : Stirring at 0–5°C for 30 minutes, followed by gradual warming to room temperature for 12–24 hours.

  • Workup : Dilution with ice-cold water, extraction with DCM, and drying over anhydrous Na₂SO₄.

  • Yield : 70–85% after purification by recrystallization (ethanol/water).

Mechanistic Considerations :
The base (triethylamine) neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation. The electron-withdrawing nitro and chloro groups on the aromatic ring reduce the nucleophilicity of the amine, necessitating slightly elevated temperatures or extended reaction times .

Carbodiimide-Mediated Coupling

For laboratories avoiding acyl chlorides, carbodiimide-based coupling offers an alternative. This method activates octanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) .

Typical Procedure :

  • Reagents : 4-Chloro-3-nitroaniline (1.0 equiv), octanoic acid (1.1 equiv), EDC (1.3 equiv), HOBt (1.3 equiv).

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Conditions : Stirring at room temperature for 18–36 hours.

  • Workup : Precipitation with ice water, filtration, and washing with NaHCO₃ solution.

  • Yield : 65–75% after column chromatography (silica gel, hexane/ethyl acetate) .

Advantages :

  • Avoids handling moisture-sensitive acyl chlorides.

  • Suitable for acid-sensitive substrates.

Catalytic Acylation Using Metal Triflates

Recent advances utilize metal triflate catalysts (e.g., Cu(OTf)₂) to enhance reaction efficiency. These catalysts activate the acyl chloride, enabling milder conditions .

Typical Procedure :

  • Reagents : 4-Chloro-3-nitroaniline (1.0 equiv), octanoyl chloride (1.1 equiv), Cu(OTf)₂ (0.01 equiv).

  • Solvent : Toluene or DCM.

  • Conditions : Reflux at 40–50°C for 6–8 hours.

  • Yield : 80–88% with reduced side products .

Key Insight :
Cu(OTf)₂ stabilizes the tetrahedral intermediate, accelerating amide bond formation while minimizing hydrolysis.

Purification and Characterization

Crude products are purified via:

  • Recrystallization : Ethanol/water (1:3) yields crystalline product with >98% purity.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) achieves 99% purity for analytical applications .

Characterization Data :

Technique Key Signals
¹H NMR (CDCl₃)δ 8.35 (s, 1H, NH), 8.10 (d, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 2.40 (t, 2H, CH₂CO), 1.65 (m, 2H, CH₂), 1.25 (m, 10H, CH₂), 0.88 (t, 3H, CH₃) .
IR (KBr)3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).
HPLC Retention time: 12.3 min (C18 column, acetonitrile/water 70:30) .

Comparative Analysis of Synthesis Methods

Method Yield Purity Reaction Time Cost
Direct Acylation70–85%>98%12–24 hLow
Carbodiimide Coupling65–75%95–99%18–36 hModerate
Catalytic (Cu(OTf)₂)80–88%>99%6–8 hHigh

Trade-offs :

  • Direct Acylation : High yield but requires strict anhydrous conditions.

  • Catalytic Method : Faster and higher yielding but incurs higher catalyst costs.

Challenges and Optimization Strategies

  • Nitro Group Stability : Prolonged heating above 60°C risks nitro group reduction. Optimized protocols use inert atmospheres (N₂/Ar) to prevent side reactions .

  • Solvent Choice : Polar aprotic solvents (DMF, THF) improve solubility but may complicate purification.

Emerging Approaches

  • Enzymatic Synthesis : Preliminary studies suggest lipases (e.g., Pseudomonas fluorescens) can catalyze amide formation under mild conditions, though yields remain suboptimal (50–60%) .

  • Flow Chemistry : Continuous-flow systems reduce reaction times to 2–4 hours with automated purification, enhancing scalability .

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